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Compound of Interest

Compound Name: N-Acetyl-N-methoxyacetamide

Cat. No.: B163872 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Weinreb amides, with a specific focus on N-
Acetyl-N-methoxyacetamide, detailing their synthesis, reaction mechanisms, and

applications, particularly in the realm of drug discovery and development.

Introduction to Weinreb Amides
N-methoxy-N-methylamides, commonly known as Weinreb amides, are a class of chemical

compounds that have become indispensable tools in modern organic synthesis. Discovered by

Steven M. Weinreb and Steven Nahm in 1981, their primary utility lies in the synthesis of

ketones and aldehydes from carboxylic acid derivatives. The key feature of a Weinreb amide is

its ability to react with organometallic reagents (like Grignard or organolithium reagents) to form

a stable tetrahedral intermediate, which resists the common problem of over-addition that

plagues similar reactions with esters or acid chlorides. This intermediate remains stable until a

deliberate acidic workup, ensuring the clean formation of the desired ketone or aldehyde.

The stability of this intermediate is attributed to the formation of a five-membered chelate with

the metal atom of the organometallic reagent. This chelation prevents the collapse of the

tetrahedral intermediate and subsequent second addition of the nucleophile. Weinreb amides

are generally stable, isolatable, and purifiable compounds, making them versatile and reliable

reagents in multi-step syntheses.
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Synthesis of Weinreb Amides
Weinreb amides can be synthesized from a variety of starting materials, most commonly from

carboxylic acids or their corresponding acid chlorides.

From Carboxylic Acids
The direct conversion of carboxylic acids to Weinreb amides is a highly attractive and atom-

economical method. This transformation typically requires a coupling agent to activate the

carboxylic acid. A variety of modern coupling reagents have been successfully employed for

this purpose.

Table 1: Synthesis of Weinreb Amides from Carboxylic Acids
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Carboxyli
c Acid
Substrate

Coupling
Reagent

Base Solvent
Reaction
Time (h)

Yield (%)
Referenc
e

Benzoic

Acid
POCl3 DIPEA CH2Cl2 2 92

4-

Nitrobenzoi

c Acid

POCl3 DIPEA CH2Cl2 2.5 90

4-

Methoxybe

nzoic Acid

POCl3 DIPEA CH2Cl2 2 94

Cyclohexa

necarboxyli

c Acid

POCl3 DIPEA CH2Cl2 3 88

Phenylacet

ic Acid
POCl3 DIPEA CH2Cl2 2 91

Boc-L-

Phenylalan

ine

HATU DIPEA DMF 1 95

Fmoc-L-

Leucine
HBTU DIPEA DMF 1.5 92

From Acid Chlorides
The original method for synthesizing Weinreb amides involves the reaction of an acid chloride

with N,O-dimethylhydroxylamine hydrochloride. This method is generally high-yielding and

straightforward.

Table 2: Synthesis of Weinreb Amides from Acid Chlorides
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Acid
Chloride
Substrate

Base Solvent
Temperatur
e (°C)

Yield (%) Reference

Benzoyl

Chloride
Pyridine CH2Cl2 0 to RT 93

Acetyl

Chloride
Triethylamine CH2Cl2 0 to RT 95

Cyclohexane

carbonyl

Chloride

Pyridine THF 0 to RT 91

4-

Methylbenzoy

l Chloride

Pyridine CH2Cl2 0 to RT 94

3-

Phenylpropan

oyl Chloride

Pyridine CH2Cl2 0 to RT 92

Reactions of Weinreb Amides
The primary application of Weinreb amides is their reaction with nucleophiles to form ketones

and aldehydes.

Ketone Synthesis
The Weinreb ketone synthesis involves the reaction of a Weinreb amide with an organometallic

reagent, such as a Grignard reagent or an organolithium reagent. The reaction proceeds

through the stable chelated intermediate, which upon acidic workup, yields the corresponding

ketone in high purity.

Table 3: Weinreb Ketone Synthesis with Various Organometallic Reagents
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Weinreb
Amide
Substrate

Organomet
allic
Reagent

Solvent
Temperatur
e (°C)

Yield (%) Reference

N-methoxy-

N-

methylbenza

mide

Phenylmagne

sium Bromide
THF 0 94

N-methoxy-

N-

methylbenza

mide

Methyllithium THF -78 92

N-methoxy-

N-

methylcycloh

exanecarbox

amide

Ethylmagnesi

um Bromide
THF 0 90

N-methoxy-

N-methyl-4-

methylbenza

mide

n-Butyllithium THF -78 89

N-methoxy-

N-methyl-3-

phenylpropan

amide

Benzylmagne

sium Chloride
THF 0 88

N-Acetyl-N-

methoxyacet

amide

Phenylmagne

sium Bromide
THF 0 85

Aldehyde Synthesis
Weinreb amides can be reduced to aldehydes using hydride reagents such as lithium

aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H). Similar to the ketone
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synthesis, the reaction proceeds via a stable intermediate that prevents over-reduction to the

alcohol.

N-Acetyl-N-methoxyacetamide
N-Acetyl-N-methoxyacetamide (CAS 78191-00-1) is a specific and simple Weinreb amide. It

serves as a valuable reagent for the introduction of an acetyl group in the synthesis of ketones.

Table 4: Physicochemical Properties of N-Acetyl-N-methoxyacetamide

Property Value

Molecular Formula C4H9NO2

Molecular Weight 103.12 g/mol

Appearance Colorless liquid

Boiling Point 152 °C

Density 0.97 g/mL at 25 °C

Experimental Protocols
General Protocol for Weinreb Amide Synthesis from a
Carboxylic Acid

To a solution of the carboxylic acid (1.0 equiv) in an appropriate solvent (e.g., CH2Cl2 or

DMF), add the coupling reagent (1.1 equiv) and a suitable base (e.g., DIPEA, 2.0 equiv).

Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the

carboxylic acid.

Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) to the reaction mixture.

Continue stirring at room temperature for 1-3 hours, monitoring the reaction progress by TLC

or LC-MS.

Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
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Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the pure Weinreb

amide.

Synthesis of N-Acetyl-N-methoxyacetamide
To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.0 equiv) in CH2Cl2 at 0

°C, add triethylamine (2.0 equiv).

Slowly add acetyl chloride (1.0 equiv) dropwise to the mixture, maintaining the temperature

at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Quench the reaction with a saturated aqueous solution of NaHCO3.

Separate the organic layer and extract the aqueous layer with CH2Cl2.

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and

concentrate in vacuo to yield N-Acetyl-N-methoxyacetamide, which can be further purified

by distillation if necessary.

General Protocol for Weinreb Ketone Synthesis
Dissolve the Weinreb amide (1.0 equiv) in a dry ethereal solvent (e.g., THF or diethyl ether)

under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to the appropriate

temperature (0 °C for Grignard reagents, -78 °C for organolithium reagents).

Slowly add the organometallic reagent (1.1-1.5 equiv) dropwise to the cooled solution.

Stir the reaction mixture at the same temperature for 1-3 hours, monitoring the progress by

TLC or LC-MS.

Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b163872?utm_src=pdf-body
https://www.benchchem.com/product/b163872?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allow the mixture to warm to room temperature and extract the product with an organic

solvent (e.g., ethyl acetate or diethyl ether).

Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter,

and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the pure ketone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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